REACTION_SMILES
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[CH3:16][CH2:17][OH:18].[CH3:1][C:2]([C:3]([CH3:4])=[O:5])([CH3:6])[CH3:7].[Cl:21][CH2:22][Cl:23].[Na+:20].[OH-:19].[n:8]1[cH:9][cH:10][c:11]([CH:14]=[O:15])[cH:12][cH:13]1>>[CH3:1][C:2]([C:3]([CH:4]=[CH:14][c:11]1[cH:10][cH:9][n:8][cH:13][cH:12]1)=[O:5])([CH3:6])[CH3:7]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)C(C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccncc1
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Name
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Type
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product
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Smiles
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CC(C)(C)C(=O)C=Cc1ccncc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |